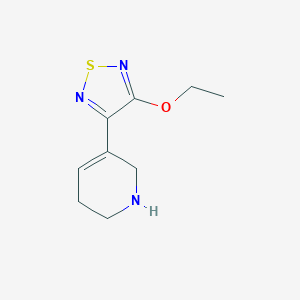
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a thiadiazole ring, which makes it unique and interesting for researchers.
科学的研究の応用
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has shown promising results as an anticancer agent. Studies have shown that Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also shown potential as an antifungal and antibacterial agent.
作用機序
The mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has been shown to have several biochemical and physiological effects. Studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) has also been shown to have antifungal and antibacterial activity.
実験室実験の利点と制限
One of the primary advantages of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and it has the potential to be developed into a new cancer therapy. Additionally, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is relatively easy to synthesize, which makes it accessible to researchers.
One of the limitations of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is its lack of selectivity. This compound has been shown to inhibit the growth of both cancer and normal cells, which could lead to unwanted side effects in patients. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects.
将来の方向性
There are several future directions for research on Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI). One area of interest is the development of more selective derivatives of this compound that can target cancer cells specifically. Additionally, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Finally, studies are needed to evaluate the in vivo efficacy of this compound and its potential as a new cancer therapy.
Conclusion:
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is a heterocyclic compound that has potential applications in various fields of scientific research. This compound has shown promising results as an anticancer, antifungal, and antibacterial agent. However, more research is needed to fully understand the mechanism of action of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) and its potential side effects. Overall, Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) is an interesting compound that has the potential to be developed into a new cancer therapy.
合成法
The synthesis of Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) involves the reaction of pyridine-3-carboxaldehyde with 4-ethoxy-1,2,5-thiadiazol-3-amine in the presence of a reducing agent. The reaction takes place under mild conditions and yields the desired product in good yield. This synthesis method has been reported in the literature, and it is a reliable and efficient way to produce Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI).
特性
CAS番号 |
159059-10-6 |
|---|---|
製品名 |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-(9CI) |
分子式 |
C9H13N3OS |
分子量 |
211.29 g/mol |
IUPAC名 |
3-ethoxy-4-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
InChIキー |
WCJPIRVYBXBRCS-UHFFFAOYSA-N |
SMILES |
CCOC1=NSN=C1C2=CCCNC2 |
正規SMILES |
CCOC1=NSN=C1C2=CCCNC2 |
同義語 |
Pyridine, 3-(4-ethoxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






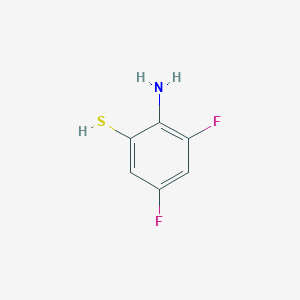
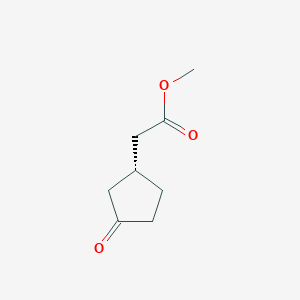
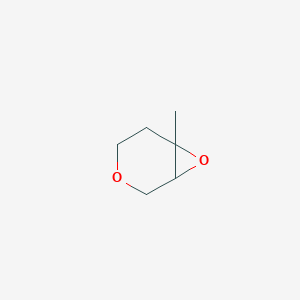
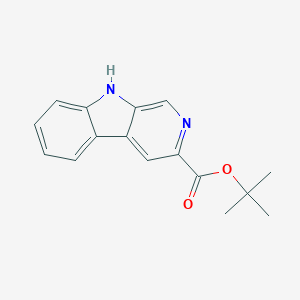

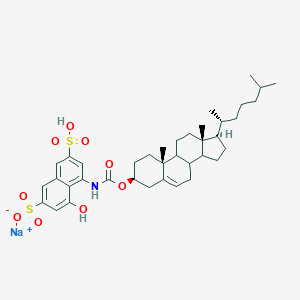
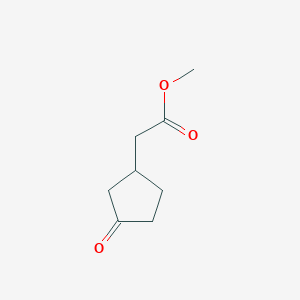
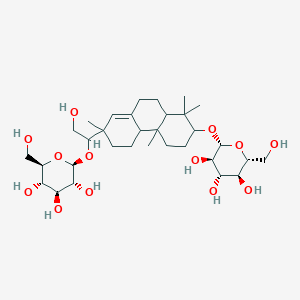
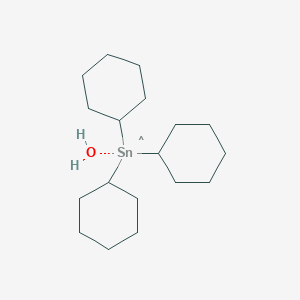
![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)
